![molecular formula C21H28N4O3S B256404 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B256404.png)
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for further research.
Wirkmechanismus
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 works by inhibiting the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. This pathway is activated in response to a variety of stimuli, including infection, injury, and stress, and plays a critical role in the body's response to these stimuli.
By inhibiting the NF-κB pathway, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This leads to a reduction in inflammation and an improvement in symptoms in inflammatory diseases.
In cancer cells, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to inhibit the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 reduces the growth and survival of cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has a number of biochemical and physiological effects that are relevant to its therapeutic applications. In addition to its anti-inflammatory, anticancer, and antiviral properties, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to have antioxidant effects, which may be relevant to its use in the treatment of oxidative stress-related diseases.
Furthermore, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to have neuroprotective effects, which may be relevant to its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to have cardioprotective effects, which may be relevant to its use in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has a number of advantages and limitations for use in lab experiments. One advantage is its high purity and stability, which makes it suitable for use in a variety of assays and experiments. In addition, its well-characterized mechanism of action and pharmacokinetics make it a useful tool for studying the NF-κB pathway and its role in disease.
However, one limitation of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 is its potential for off-target effects, which may complicate the interpretation of experimental results. Furthermore, its low solubility in aqueous solutions may limit its use in certain assays and experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the molecular mechanisms underlying its therapeutic effects, which may lead to the development of more targeted therapies.
Furthermore, there is a need for further research on the safety and toxicity of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082, particularly in the context of long-term use and combination therapy. Finally, there is a need for further research on the potential use of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 in the treatment of a wider range of diseases, including neurodegenerative and cardiovascular diseases.
Synthesemethoden
The synthesis of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 involves a multi-step process that begins with the reaction between 4-aminobenzenesulfonamide and 2-chloropyrimidine. The resulting intermediate is then reacted with cyclohexanecarboxylic acid to form the final product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This has led to its use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been shown to have anticancer properties by inhibiting the growth and survival of cancer cells. It has been studied in a variety of cancer types, including breast, prostate, and pancreatic cancer. Furthermore, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has also been found to have antiviral activity against a number of viruses, including HIV and hepatitis B.
Eigenschaften
Produktname |
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide |
|---|---|
Molekularformel |
C21H28N4O3S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H28N4O3S/c1-2-3-5-16-6-8-17(9-7-16)20(26)24-18-10-12-19(13-11-18)29(27,28)25-21-22-14-4-15-23-21/h4,10-17H,2-3,5-9H2,1H3,(H,24,26)(H,22,23,25) |
InChI-Schlüssel |
BPHHPJBKYCEXIE-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Kanonische SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



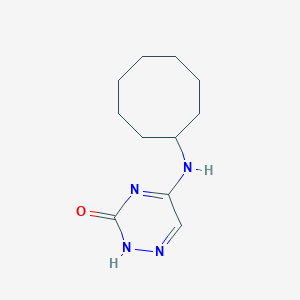
![5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B256328.png)
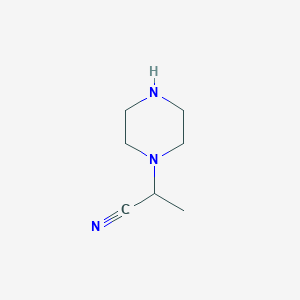
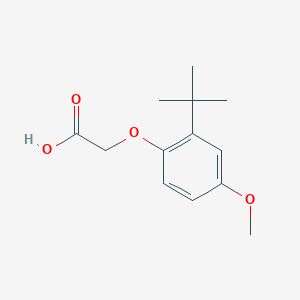
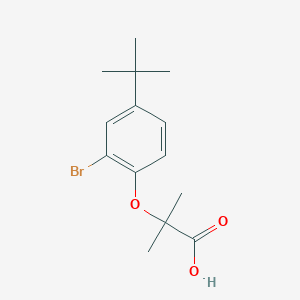
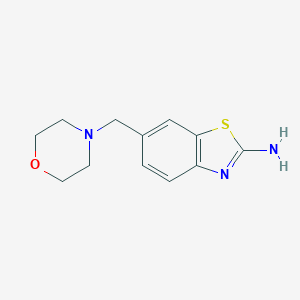
![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)
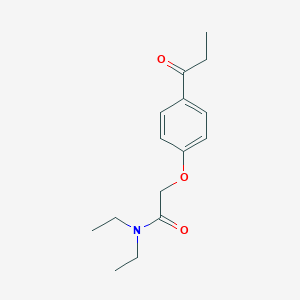
![1-(3,4-Dimethoxyphenyl)-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256364.png)
![5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine](/img/structure/B256365.png)
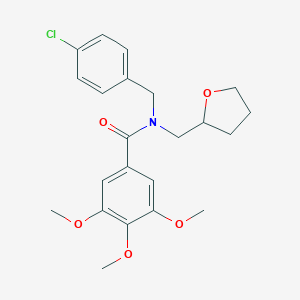
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)ethanol](/img/structure/B256378.png)
![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)